[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Overview
Description
“[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the CAS Number: 1868-85-5 . It has a molecular weight of 248.1 . The compound is used in preparing useful herbicides and plant growth regulators .
Molecular Structure Analysis
The IUPAC name of the compound is 1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine . The InChI code is 1S/C7H3F7N2/c8-2-1(7(12,13)14)3(9)5(11)6(16-15)4(2)10/h16H,15H2 .Physical and Chemical Properties Analysis
The compound has a melting point of 84°C .Scientific Research Applications
Regioselective Synthesis of Fluorinated Pyrazole Derivatives
Research demonstrates the preparation of trifluoromethyl group substituted pyrazole derivatives from hydrazines and β-diketones, highlighting the regioselectivity of the reaction based on the type of hydrazine used, offering potential applications in material synthesis or pharmaceuticals (Sano & Hara, 2010).
Synthesis of Novel Fluorinated Triazinones
The reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, showcasing an effective strategy for synthesizing fluorinated compounds (Buscemi et al., 2005).
Biological Applications
Molecular Docking and Dynamics Simulation Studies
A comprehensive study on the interaction and vibrational behavior of hydrazine derivatives reveals their potential as antitumor agents, supported by molecular docking studies and molecular dynamics simulation, showing stable ligand-protein interactions with threonine tyrosine kinase protein, indicating possible pharmaceutical applications (Mary et al., 2021).
Detection of Hydrazine in Biological and Water Samples
A study highlights the development of a fluorescent probe for the detection of hydrazine in environmental and biological systems, showcasing its utility in quantitatively determining hydrazine levels and its potential applications in ensuring environmental and human health safety (Zhu et al., 2019).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
The synthesis of novel triazol-3-ones using microwave irradiation illustrates the application of advanced synthesis techniques to create compounds with potential relevance in chemical and pharmaceutical industries, showcasing the versatility and efficiency of microwave-assisted synthesis methods (Özil et al., 2010).
Structural and Reactivity Studies
Investigations into the reactivity of fluorinated phenylhydrazines with 4-hydroxynonenal reveal complex reactivity patterns and suggest their potential use in analytical derivatizations, shedding light on the intricate interactions of these compounds and their possible applications in analytical chemistry (Matera et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that phenylhydrazine-based compounds can interact with various biological targets .
Mode of Action
It is known that phenylhydrazine-based compounds can act as reductants in chemical reactions . They can participate in one-step reduction and functionalization reactions .
Biochemical Pathways
Phenylhydrazine-based compounds have been used in the reduction and functionalization of graphene oxide , indicating potential involvement in redox reactions.
Result of Action
It is known that phenylhydrazine-based compounds can participate in the reduction and functionalization of graphene oxide , which could potentially alter the properties of the material.
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F7N2/c8-2-1(7(12,13)14)3(9)5(11)6(16-15)4(2)10/h16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSDZBUZBHRNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)NN)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F7N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305265 | |
Record name | [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-85-5 | |
Record name | [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1868-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1868-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-tolyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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